molecular formula C10H11BN2O4 B1430798 2-Pyridinylboronic acid MIDA ester CAS No. 1104637-58-2

2-Pyridinylboronic acid MIDA ester

Cat. No. B1430798
M. Wt: 234.02 g/mol
InChI Key: JCMMQAGYOWKSFX-UHFFFAOYSA-N
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Description

2-Pyridinylboronic acid MIDA ester is a chemical compound with the molecular formula C10H11BN2O4 . It is the first and only example of an air-stable 2-pyridinyl boronate . This stable boronic acid surrogate is a powerful cross-coupling partner, useful in the synthesis of pharmaceuticals, natural products, and complex molecules .


Synthesis Analysis

The compound is a powerful cross-coupling partner, useful in the synthesis of pharmaceuticals, natural products, and complex molecules . It is particularly useful in Suzuki Cross-Coupling reactions .


Molecular Structure Analysis

The linear formula of 2-Pyridinylboronic acid MIDA ester is C10H11BN2O4 . The molecular weight of the compound is 234.02 .


Chemical Reactions Analysis

2-Pyridinylboronic acid MIDA ester is a stable boronic acid surrogate that is used in Suzuki Cross-Coupling reactions . It is the first and only example of an air-stable 2-pyridinyl boronate .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 234.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

  • Application Summary : The 2-Pyridinylboronic acid MIDA ester is used as a stable boronic acid surrogate in Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
  • Results or Outcomes : The outcome of the reaction is the formation of a biaryl compound, where two aromatic rings are joined together. This method is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

General Applications of MIDA Boronates

  • Application Summary : MIDA boronates, including 2-Pyridinylboronic acid MIDA ester, have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . They are benchtop stable and compatible with various common synthetic reagents, which opens the doors for the synthesis of various small building blocks, natural products, and bioactive compounds .
  • Methods of Application : MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis .
  • Results or Outcomes : The use of MIDA boronates in these reactions has enabled the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and natural products .

General Applications of MIDA Boronates

  • Application Summary : MIDA boronates, including 2-Pyridinylboronic acid MIDA ester, have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . They are benchtop stable and compatible with various common synthetic reagents, which opens the doors for the synthesis of various small building blocks, natural products, and bioactive compounds .
  • Methods of Application : MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis .
  • Results or Outcomes : The use of MIDA boronates in these reactions has enabled the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and natural products .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The compound’s stability and effectiveness as a cross-coupling partner make it useful in the synthesis of pharmaceuticals, natural products, and complex molecules . Its potential applications in cell culture as an activator of the cytochrome P450 system and as a metabolic inhibitor also suggest future directions for research .

properties

IUPAC Name

5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(13,17-10(15)7-13)8-4-2-3-5-12-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMQAGYOWKSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinylboronic acid MIDA ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Coluccini, N Manfredi, MM Salamone… - The Journal of …, 2012 - ACS Publications
A new general synthetic access to carboxylated quaterpyridines (qpy), of interest as ligands for panchromatic dye-sensitized solar cell organometallic sensitizers, is presented. The …
Number of citations: 34 pubs.acs.org
E Negishi, A Suzuki, RF Heck - Citeseer
2.2. Enantioselective Addition of Diethylzinc to Aromatic Aldehydes 2.3. α-PEA Derivatives as Ligands in Miscellaneous Enantioselective Reactions 3. α-Phenylethylamine as Resolving …
Number of citations: 2 citeseerx.ist.psu.edu
S Mukherjee, EJ Corey - Aldrichimica Acta, 2010 - Citeseer
… Aldrich has prepared a series of 2-, 3-, and 4-heterocyclic MIDA boronates, including the notoriously unstable 2-pyridyl boron anion equivalent 2-pyridinylboronic acid MIDA ester (…
Number of citations: 18 citeseerx.ist.psu.edu

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